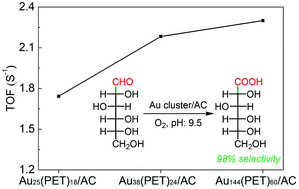Size dependence of gold clusters with precise numbers of atoms in aerobic oxidation of d-glucose†
Nanoscale Pub Date: 2017-10-11 DOI: 10.1039/C7NR06566C
Abstract
Size-dependence is an important factor in gold nanocatalysis. In this study, we explored the catalytic performance of atomically precise Aun(PET)m nanocluster catalysts (where, PET = phenylethanethiolate) of different gold atoms and sizes, including Au25(PET)18 (∼1.2 nm), Au38(PET)24 (∼1.5 nm), and Au144(PET)60 (∼1.9 nm) nanoclusters. These Aun(PET)m gold clusters, immobilized on activated carbon (AC) and used as heterogeneous catalysts, were characterized by transmission electron microscope (TEM), BET as well as X-ray photoelectron spectroscopy (XPS). They showed good catalytic activity in the aerobic oxidation of D-glucose into gluconic acid (or gluconates) with ∼98% selectivity. We observed a distinct size dependence of the gold nanocluster in the oxidation reactions, which follows as Au144(PET)60/AC > Au38(PET)24/AC > Au25(PET)18/AC. It was primarily determined by the surface area of the nanoscopic Au nanocluster. Further, the turnover frequency (TOF) for the Au144(PET)60/AC catalyst was found to be 2.3 s−1, which is comparable with that for Au/EC300 and much higher than those for the commercial Pd/AC and Pd-Bi/AC catalysts under the identical reaction conditions. On the whole, the core size of the gold nanoclusters played an important role in the catalytic process.


Recommended Literature
- [1] Society of Public Analysts
- [2] Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
- [3] Cu-Photoredox-catalyzed C(sp)–C(sp3) coupling of redox-active esters with terminal alkynes†
- [4] New aspects of infrared spectrometry
- [5] A one-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines†
- [6] A simple mix-and-read bacteria detection system based on a DNAzyme and a molecular beacon†
- [7] Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†
- [8] Colorimetric sensor arrays for the detection and identification of antibiotics
- [9] A new method for detecting decomposition products in anaesthetic chloroform
- [10] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids

Journal Name:Nanoscale
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 16284-60-9
-
CAS no.: 14919-36-9
-
CAS no.: 13194-69-9
-
CAS no.: 144409-99-4









